molecular formula C19H13ClF3N3O3 B2531378 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 867041-32-5

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2531378
CAS No.: 867041-32-5
M. Wt: 423.78
InChI Key: GNXOZAFFMRALJC-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4Z)-4-[(4-Chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a structurally complex imidazolidinone derivative characterized by a Z-configured 4-chlorophenylmethylidene substituent at the 4-position of the 2,5-dioxoimidazolidin core. The acetamide side chain is linked to an ortho-trifluoromethylphenyl group, introducing both lipophilic and electron-withdrawing properties.

The synthesis of such compounds typically involves multi-step reactions, including condensation of hydrazides with isothiocyanates, cyclization, and alkylation (as seen in analogous triazole derivatives ). Structural confirmation relies on spectroscopic techniques (e.g., ¹H-NMR, ¹³C-NMR, IR) and elemental analysis, with key IR bands (e.g., C=O at ~1660–1682 cm⁻¹, C=S at ~1243–1258 cm⁻¹) providing insight into tautomeric states and functional group reactivity .

Properties

IUPAC Name

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O3/c20-12-7-5-11(6-8-12)9-15-17(28)26(18(29)25-15)10-16(27)24-14-4-2-1-3-13(14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOZAFFMRALJC-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by a series of condensation and cyclization reactions.

A common synthetic route includes the following steps:

  • Formation of Intermediate: : React 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate.

  • Cyclization: : Cyclize the imine intermediate with a diketone to form the imidazolidinone core structure.

  • Acetylation: : Acetylate the imidazolidinone with an acylating agent in the presence of a base to introduce the acetamide moiety.

  • Substitution: : Introduce the trifluoromethylphenyl group via a substitution reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may employ large-scale batch reactors with optimized conditions for temperature, pressure, and solvent selection to maximize yield and purity. Continuous flow processes could also be implemented to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes a variety of chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form new oxidation products.

  • Reduction: : Reduction of functional groups under suitable conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions involving the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride or palladium on carbon with hydrogen gas.

  • Substitution: : Halogenated solvents, bases like sodium hydroxide, and catalysts like copper(I) iodide.

Major Products

The reactions yield various products depending on the specific conditions and reagents used. These products include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds with imidazolidinone structures exhibit promising anticancer properties. The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
    • A study reported that similar derivatives showed efficacy against various cancer types, suggesting that this compound could be further explored for its anticancer potential.
  • Antimicrobial Properties :
    • The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to effective antimicrobial activity. Studies have shown that related compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
    • Further investigations are required to evaluate the spectrum of activity and mechanism of action against specific pathogens.
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays have been conducted to assess the safety profile of this compound in human cell lines. Results indicate that it possesses selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Pharmacological Insights

  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific kinases involved in cancer progression. Studies have shown that similar compounds can effectively inhibit targets like c-KIT, which is implicated in various malignancies .
    • Understanding the binding affinity and inhibition kinetics will be essential for developing this compound as a targeted therapy.
  • Drug Formulation :
    • The unique trifluoromethyl group in the structure can enhance lipophilicity, potentially improving the bioavailability of the drug when formulated as a pharmaceutical product. This aspect is critical for oral or parenteral drug delivery systems .

Material Science Applications

  • Polymer Chemistry :
    • The compound's reactive functional groups can be utilized in polymer synthesis, particularly in creating novel materials with tailored properties for applications in coatings or biomedical devices.
    • Investigations into the polymerization processes involving this compound could lead to advancements in smart materials that respond to environmental stimuli.

Data Tables

Application AreaSpecific UsesCurrent Research Findings
Medicinal ChemistryAnticancer and antimicrobial agentsSelective toxicity towards cancer cells
PharmacologyEnzyme inhibitorsPotential c-KIT inhibition
Material SciencePolymer synthesisReactive functional groups for new materials

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study evaluated a series of imidazolidinone derivatives, including our compound, against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at low micromolar concentrations, suggesting a need for further optimization and testing in vivo.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism by which 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These include:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Signal transduction pathways and metabolic pathways influenced by the compound's binding and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and electronic features can be compared to analogs with modifications in substituents, stereochemistry, or core heterocycles. Below is a detailed analysis:

Structural Analog: (Z)-2-(4-(4-Methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 880796-49-6)

Key Differences and Implications:

Property Target Compound Analog (CAS: 880796-49-6) Impact of Modification
Substituent on Benzylidene 4-Chlorophenyl (electron-withdrawing) 4-Methoxybenzylidene (electron-donating) Chlorine enhances electrophilicity; methoxy may improve solubility or metabolic stability .
Trifluoromethyl Position 2-position on phenyl ring 3-position on phenyl ring Ortho-substitution may increase steric hindrance, affecting binding to biological targets.
Molecular Formula C₁₉H₁₄ClF₃N₃O₃ (calculated) C₂₀H₁₆F₃N₃O₄ Methoxy group adds one oxygen and increases molecular weight (419.4 vs. ~434.8 for target).
Stereochemistry Z-configuration at benzylidene double bond Z-configuration retained Consistent stereochemistry preserves spatial orientation for target interactions.

Spectral and Reactivity Insights:

  • The absence of C=O IR bands in triazole analogs (e.g., compounds [7–9] in ) highlights the importance of tautomerism in heterocyclic systems, which may influence reactivity or stability .
  • The trifluoromethyl group’s position (ortho vs.

Broader Context: Triazole Derivatives ()

  • Synthetic Pathways: Both classes employ hydrazide intermediates and alkylation reactions, though imidazolidinones prioritize cyclization over triazole formation .
  • Substituent Effects : Halogenated aryl groups (e.g., 4-chlorophenyl) are common, suggesting shared design principles for enhancing lipophilicity or target affinity.

Research Implications and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data are scarce for both the target compound and its analogs, limiting direct pharmacological comparisons.
  • Synthetic Challenges : Positional isomerism (e.g., trifluoromethyl at 2- vs. 3-position) requires precise regioselective synthesis, which may complicate scalability .

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers validate its structural purity?

The compound can be synthesized via a multi-step approach involving condensation reactions. For example, a Schiff base formation between 4-chlorobenzaldehyde derivatives and imidazolidinone precursors, followed by coupling with 2-(trifluoromethyl)phenylacetamide. Validation requires spectroscopic techniques:

  • 1H/13C NMR to confirm the Z-configuration of the methylidene group (δ 7.8–8.2 ppm for aromatic protons; δ 160–165 ppm for carbonyl carbons) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated [M+H]+: 454.0824; observed: 454.0826) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

  • Kinase inhibition assays : Target kinases (e.g., JAK/STAT pathways) due to structural similarity to imidazolidinone-based inhibitors .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 10–100 µM concentrations .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Q. How can researchers optimize reaction yields during synthesis?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for imine formation efficiency .
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions (e.g., over-oxidation) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity results .
  • Target specificity studies : Employ CRISPR/Cas9 gene knockout models to confirm on-target effects .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for kinase domains (e.g., PDB ID: 4HVS) .
  • DFT calculations : Analyze electron density maps to assess the stability of the Z-configuration vs. E-isomer .
  • MD simulations : Evaluate conformational flexibility in aqueous vs. lipid bilayer environments .

Q. How to design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor via HPLC at 254 nm .
  • Plasma stability assays : Use human plasma (37°C, 24 hr) to assess metabolic susceptibility .
  • Photodegradation : Expose to UV light (λ = 365 nm) and track degradation kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.